molecular formula C10H8F2O3S B8075514 (2,3-Difluoro-6-formyl-phenylsulfanyl)-acetic acid methyl ester

(2,3-Difluoro-6-formyl-phenylsulfanyl)-acetic acid methyl ester

Cat. No.: B8075514
M. Wt: 246.23 g/mol
InChI Key: FASJELJGIKWARP-UHFFFAOYSA-N
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Description

(2,3-Difluoro-6-formyl-phenylsulfanyl)-acetic acid methyl ester is an organic compound with the molecular formula C10H8F2O3S.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of difluoromethylation reagents and formylation reactions under controlled conditions . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation and formylation processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

(2,3-Difluoro-6-formyl-phenylsulfanyl)-acetic acid methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

(2,3-Difluoro-6-formyl-phenylsulfanyl)-acetic acid methyl ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,3-Difluoro-6-formyl-phenylsulfanyl)-acetic acid methyl ester involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s lipophilicity and metabolic stability, while the formyl group can participate in hydrogen bonding and other interactions with biological targets . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,3-Difluoro-6-formyl-phenylsulfanyl)-acetic acid methyl ester is unique due to the presence of both difluoromethyl and formyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications .

Properties

IUPAC Name

methyl 2-(2,3-difluoro-6-formylphenyl)sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O3S/c1-15-8(14)5-16-10-6(4-13)2-3-7(11)9(10)12/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FASJELJGIKWARP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=C(C=CC(=C1F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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